molecular formula C19H30N2O2 B12078144 4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12078144
M. Wt: 318.5 g/mol
InChI Key: HWWWTFPXUBDCMO-UHFFFAOYSA-N
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Description

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C16H24N2O2. It is a white to off-white solid and is used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-aminophenylpropylamine with tert-butyl 4-piperidone-1-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives .

Scientific Research Applications

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester is widely used in scientific research, particularly in the following areas:

    Chemistry: As an intermediate in organic synthesis and the development of new chemical entities.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: As a precursor in the synthesis of PARP inhibitors, which are used in cancer therapy.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of PARP inhibitors. PARP inhibitors work by inhibiting the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair. By inhibiting this enzyme, PARP inhibitors can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate
  • 4-(4-Aminophenyl)piperidine-1-carboxylic Acid tert-Butyl Ester
  • 1-Boc-4-(4-aminophenyl)piperidine

Uniqueness

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of PARP inhibitors. Its ability to undergo various chemical reactions and its role in the development of pharmaceuticals highlight its importance in scientific research and industrial applications .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl 4-[3-(4-aminophenyl)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-13-11-16(12-14-21)6-4-5-15-7-9-17(20)10-8-15/h7-10,16H,4-6,11-14,20H2,1-3H3

InChI Key

HWWWTFPXUBDCMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC2=CC=C(C=C2)N

Origin of Product

United States

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